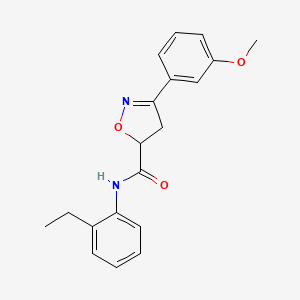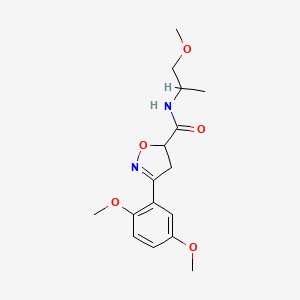
3-(2,5-dimethoxyphenyl)-N-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating fusion of structural elements, combining an oxazole ring with two methoxyphenyl substituents. Let’s break it down:
Oxazole Ring: The oxazole moiety consists of a five-membered ring containing one oxygen and one nitrogen atom. It imparts unique properties to the compound.
Methoxyphenyl Substituents: These are aromatic rings (phenyl groups) with methoxy (–OCH₃) substituents at specific positions.
Preparation Methods
Synthetic Routes::
Heterocyclization Approach: One synthetic route involves cyclization of appropriate precursors to form the oxazole ring. For instance, a reaction between an amine and a carboxylic acid derivative can yield the oxazole core.
Amide Formation: The carboxamide functionality is typically introduced via amide bond formation between the oxazole and an amine.
- Reactions occur under mild conditions, often in organic solvents.
- Catalysts or reagents like acids or bases facilitate the cyclization and amide bond formation.
- While not widely produced industrially, research efforts have focused on scalable synthesis.
Chemical Reactions Analysis
Reactions::
Oxidation: The methoxy groups can undergo oxidation to form corresponding hydroxyl groups.
Reduction: Reduction of the oxazole ring or amide functionality may be explored.
Substitution: Halogenation or other substitutions can modify the phenyl rings.
Oxidation: Oxidants like KMnO₄ or PCC.
Reduction: Reducing agents such as LiAlH₄.
Substitution: Halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaN₃).
- Oxidation: Hydroxylated derivatives.
- Reduction: Reduced forms.
- Substitution: Halogenated or substituted compounds.
Scientific Research Applications
Chemistry: Investigating reactivity, stability, and novel derivatives.
Biology: Studying interactions with biomolecules (enzymes, receptors).
Medicine: Potential drug candidates (e.g., anticancer, antimicrobial).
Industry: Materials science applications (e.g., dyes, polymers).
Mechanism of Action
Targets: Likely molecular targets include enzymes or receptors related to CoA metabolism.
Pathways: Modulation of CoA levels impacts cellular energy metabolism.
Comparison with Similar Compounds
Uniqueness: The combination of oxazole and methoxyphenyl groups sets it apart.
Similar Compounds: Consider related oxazole derivatives like 3-(3,4-dimethoxyphenyl)propionic acid and (3,5-Dimethoxyphenyl)acetic acid .
Properties
Molecular Formula |
C20H22N2O6 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-(2,5-dimethoxyphenyl)-N-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C20H22N2O6/c1-24-13-6-8-16(25-2)14(10-13)15-11-19(28-22-15)20(23)21-12-5-7-17(26-3)18(9-12)27-4/h5-10,19H,11H2,1-4H3,(H,21,23) |
InChI Key |
RZHVKRQFYHQOII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NOC(C2)C(=O)NC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-ethyl-2-[3-(2-methoxyethyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11421456.png)
![2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11421458.png)
![1H-1,3-Benzimidazole, 1-[(2,5-dimethylphenyl)methyl]-2-(phenoxymethyl)-](/img/structure/B11421461.png)
![N-{3-[(4-fluorobenzyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B11421483.png)
![2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11421491.png)
![1-(4-chlorophenyl)-4-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11421493.png)
![N-(4-ethylphenyl)-2-[1-(4-methylphenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetamide](/img/structure/B11421498.png)
![4-[(2-chlorophenyl)methyl]-1-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B11421500.png)

![Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-3-carboxylate](/img/structure/B11421514.png)
![1-(2-chlorophenyl)-4-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11421516.png)
![1-(2-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11421518.png)
![Butyl 4-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11421533.png)
